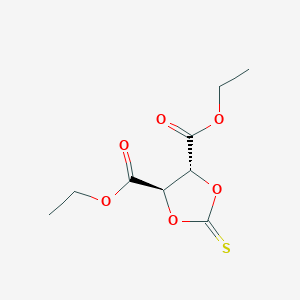
1,3-Dioxolane-4,5-dicarboxylic acid, 2-thioxo-, diethyl ester, (4R,5R)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dioxolane-4,5-dicarboxylic acid, 2-thioxo-, diethyl ester, (4R,5R)- is a chemical compound with a unique structure that includes a dioxolane ring and a thioxo group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dioxolane-4,5-dicarboxylic acid, 2-thioxo-, diethyl ester, (4R,5R)- typically involves the reaction of diethyl tartrate with a thioxo reagent under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the dioxolane ring. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity of the product .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate larger quantities of reactants and to ensure consistent quality and yield. The use of continuous flow reactors and automated systems helps in maintaining the reaction conditions and improving the efficiency of the production process .
化学反応の分析
Types of Reactions
1,3-Dioxolane-4,5-dicarboxylic acid, 2-thioxo-, diethyl ester, (4R,5R)- undergoes various types of chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form dioxolane derivatives with different functional groups.
Substitution: The ester groups can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, reduced dioxolane derivatives, and various substituted esters .
科学的研究の応用
1,3-Dioxolane-4,5-dicarboxylic acid, 2-thioxo-, diethyl ester, (4R,5R)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe in studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1,3-Dioxolane-4,5-dicarboxylic acid, 2-thioxo-, diethyl ester, (4R,5R)- involves its interaction with specific molecular targets. The thioxo group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. The dioxolane ring provides stability and enhances the compound’s ability to interact with biological molecules .
類似化合物との比較
Similar Compounds
1,3-Dioxolane-4,5-dicarboxylic acid, 2-(3,3,3-trifluoro-2,2-dihydroxypropyl)-, 4,5-diethyl ester, (4R,5R)-: Similar structure but with a trifluoro group instead of a thioxo group.
Dimethyl 2-thioxo-1,3-dithiole-4,5-dicarboxylate: Contains a dithiole ring instead of a dioxolane ring.
特性
CAS番号 |
172214-47-0 |
|---|---|
分子式 |
C9H12O6S |
分子量 |
248.25 g/mol |
IUPAC名 |
diethyl (4R,5R)-2-sulfanylidene-1,3-dioxolane-4,5-dicarboxylate |
InChI |
InChI=1S/C9H12O6S/c1-3-12-7(10)5-6(8(11)13-4-2)15-9(16)14-5/h5-6H,3-4H2,1-2H3/t5-,6-/m1/s1 |
InChIキー |
VLGORTLNRFBGEY-PHDIDXHHSA-N |
異性体SMILES |
CCOC(=O)[C@H]1[C@@H](OC(=S)O1)C(=O)OCC |
正規SMILES |
CCOC(=O)C1C(OC(=S)O1)C(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[2,4-Bis(2-methylbutan-2-yl)phenoxy]-N-(phthalazin-6-yl)pentanamide](/img/structure/B14256300.png)
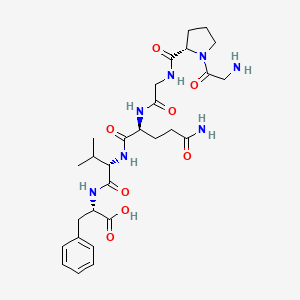

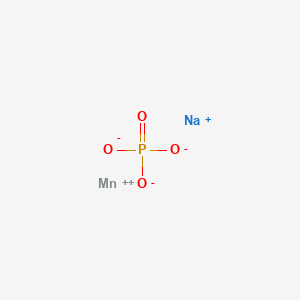

![4-[9-(4-Hydroxyphenyl)fluoren-9-yl]phenol;methanesulfonic acid](/img/structure/B14256333.png)
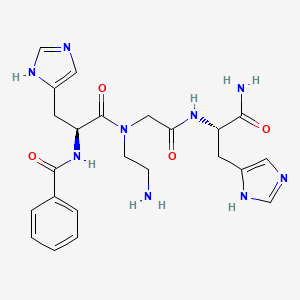
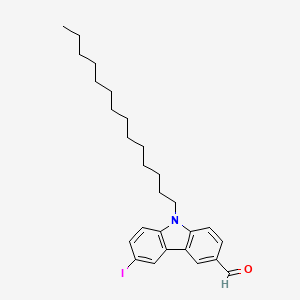


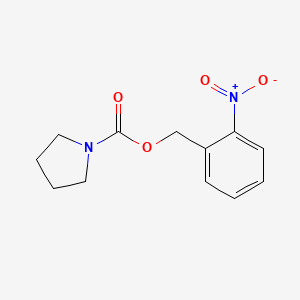
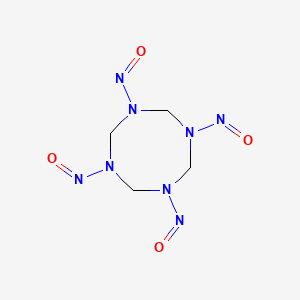
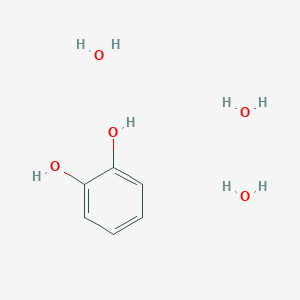
![[(3-Methyl-4-oxobut-2-enoxy)-oxidophosphoryl] phosphate](/img/structure/B14256381.png)
